REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:12]=[C:13]([N+:15]([O-])=O)[CH:14]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:2]>C(OCC)(=O)C.[Pd]>[NH2:15][C:13]1[CH:12]=[C:6]([CH:5]=[C:4]([O:3][CH2:1][CH3:2])[CH:14]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8]
|
Name
|
|
Quantity
|
8.49 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C(=O)OCC)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
900 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for one day under hydrogen gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution was celite-filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue purified by flash column chromatography (hexane:ethyl acetate=3:1)
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OCC)C=C(C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.98 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |